molecular formula C15H19N3OS B1347654 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 23195-34-8

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1347654
CAS No.: 23195-34-8
M. Wt: 289.4 g/mol
InChI Key: WJILUVXAUVDBOY-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the cyclohexyl and methoxyphenyl groups in the structure enhances its pharmacological potential.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to this compound can lead to alterations in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have distinct biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biological activities. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, this compound can influence the levels of metabolites, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 2-methoxyphenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours . The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclohexyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-cyclohexyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-cyclohexyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group, which enhances its lipophilicity and bioavailability. This structural feature contributes to its superior pharmacological properties compared to similar compounds .

Properties

IUPAC Name

4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJILUVXAUVDBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357609
Record name 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-34-8
Record name 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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